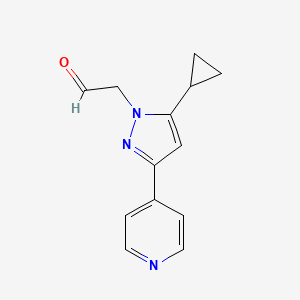
3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-(tert-Butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine, or 3-tBu-PPMP, is a pyrazole amine compound that has been studied for its possible applications in scientific research. It is a biologically active compound with potential applications in drug development and other research fields. Synthesis of 3-tBu-PPMP has been studied in detail, and the compound has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules. It could serve as a precursor in the development of novel pharmaceuticals, particularly due to the presence of the piperidine moiety, which is a common feature in many drugs. The tert-butyl group may also lend steric bulk to the molecule, potentially improving selectivity in biological interactions .
Biochemistry
Biochemists might investigate the interaction of 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine with various enzymes or receptors. Understanding how this compound binds to macromolecules could reveal new insights into enzyme function or receptor signaling pathways. This knowledge can be crucial for designing inhibitors or modulators of specific biochemical processes .
Pharmacology
Pharmacological studies could focus on the compound’s pharmacokinetics and pharmacodynamics. Researchers might assess its absorption, distribution, metabolism, and excretion (ADME) profiles to determine its suitability as a drug candidate. Additionally, its efficacy and potency as a therapeutic agent for various diseases could be evaluated through in vitro and in vivo studies .
Organic Synthesis
Organic chemists may utilize 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine in the synthesis of complex organic compounds. Its structure could be modified to create new chemical entities with desired properties. The compound could also be used in catalysis research, exploring its role as a ligand or a catalyst in various organic reactions .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure could be exploited in the development of new analytical methods. It might serve as a standard or a reagent in chromatography, spectroscopy, or mass spectrometry. Researchers could also investigate its use in sensors or assays for the detection of specific analytes .
Materials Science
The compound’s properties might be harnessed in materials science for the creation of novel materials. Its incorporation into polymers or coatings could impart unique characteristics, such as increased durability or enhanced interaction with other substances. It could also be studied for its potential use in electronic or photonic devices .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-(piperidin-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-6-4-5-7-15-10/h8,10,15H,4-7,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVIGWJMYEUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















